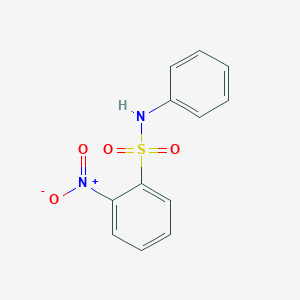

2-Nitro-N-phenylbenzenesulfonamide

Übersicht

Beschreibung

2-Nitro-N-phenylbenzenesulfonamide (C₁₂H₁₀N₂O₄S; MW 278.28) is a sulfonamide derivative characterized by a nitro group at the ortho position of the benzene ring and a phenyl substituent on the sulfonamide nitrogen. Its synthesis involves reacting 2-nitrobenzenesulfonyl chloride with aniline, followed by purification via recrystallization . The compound crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks influencing its solid-state packing . Key physical properties include a density of 1.461 g/cm³, boiling point of 462°C, and flash point of 233.2°C . Its structural and electronic features make it a scaffold for synthesizing bioactive molecules and studying substituent effects in sulfonamide chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-N-phenylbenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with aniline in the presence of a base. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution: The sulfonamide group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in ethyl acetate under reflux conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 2-Amino-N-phenylbenzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Nitro-N-phenylbenzenesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Nitro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Bulkiness : Bulky groups (e.g., hexadienyl) reduce yields (70–85%) compared to simpler substituents like ethyl, likely due to steric hindrance .

- Aromatic vs. Aliphatic Substituents : Pyridin-3-yl derivatives exhibit higher yields (85%) than phenyl analogs, possibly due to enhanced solubility from the heteroaromatic ring .

- Spectroscopic Consistency : HRMS-ESI data across compounds show <0.001% deviation between calculated and experimental values, confirming structural integrity .

Crystallographic and Thermal Properties

Crystal structures and thermal stability vary with substituents:

Key Observations :

- Hydrogen Bonding: The phenyl derivative forms intermolecular N–H···O hydrogen bonds, stabilizing its monoclinic lattice .

- Thermal Stability : The nitro group in this compound contributes to a high boiling point (462°C), whereas chloro-methyl analogs decompose at lower temperatures .

Biologische Aktivität

2-Nitro-N-phenylbenzenesulfonamide is an organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, mechanisms of action, and comparative analyses with similar compounds, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a nitro group () attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. This unique configuration contributes to its chemical reactivity and biological activity.

Structural Formula:

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in critical metabolic pathways.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

Anticancer Activity

Studies have demonstrated the compound's cytotoxic effects on several cancer cell lines. The therapeutic index (TI), calculated as the ratio of the IC50 values for cancerous versus normal cells, suggests a higher selectivity for tumor cells. For instance:

| Cell Line | IC50 (µM) | Therapeutic Index (TI) |

|---|---|---|

| HepG2 (Liver Cancer) | 100 | 5 |

| DU145 (Prostate Cancer) | 80 | 4 |

| AGS (Gastric Cancer) | 200 | 3 |

The above table illustrates that the compound has a favorable TI, indicating its potential as a selective anticancer agent .

Case Studies

- Study on HepG2 Cells : In a study assessing the viability of HepG2 cells treated with varying concentrations of this compound, significant reductions in cell viability were observed at concentrations above 100 µM after 48 hours of exposure. This suggests that prolonged exposure enhances the compound's cytotoxic effects .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. Results indicated that it inhibited bacterial growth more effectively than some commonly used antibiotics like penicillin and ampicillin, particularly against resistant strains.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, comparisons were made with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-Methyl-2-nitro-N-phenylbenzenesulfonamide | Lacks the phenyl group; reduced reactivity | Lower antimicrobial activity |

| N-Phenylbenzenesulfonamide | Lacks the nitro group; less effective in enzyme inhibition | Minimal anticancer properties |

| 2-Amino-N-phenylbenzenesulfonamide | Reduced form; increased solubility but lower activity | Exhibits some anticancer properties |

This table illustrates how the presence of both nitro and sulfonamide groups in this compound confers distinct biological activities compared to its analogs .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-Nitro-N-phenylbenzenesulfonamide with high purity?

- Methodology : Optimize via stepwise nitration and sulfonation under controlled conditions. For example, introduce the nitro group first to avoid side reactions, followed by sulfonamide formation using benzenesulfonyl chloride. Maintain temperatures between 0–5°C during nitration to prevent decomposition. Purify via recrystallization (ethanol/water) and validate purity using HPLC (>98%) .

- Critical Parameters : Monitor pH during sulfonation (use triethylamine as a base catalyst) and employ inert atmospheres to avoid oxidation byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : and NMR to confirm aromatic protons (δ 7.5–8.5 ppm) and sulfonamide groups (δ 3.1–3.5 ppm for NH).

- FT-IR : Validate sulfonamide S=O stretches (1350–1300 cm) and nitro group vibrations (1520–1480 cm) .

- Mass Spectrometry : ESI-MS for molecular ion peak (MW: 292.29 g/mol) and fragmentation patterns.

- Validation : Cross-reference with crystallographic data (e.g., CCDC deposition numbers) .

Q. How can researchers assess the antibacterial activity of this compound?

- Assay Design : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and measure MIC (Minimum Inhibitory Concentration).

- Mechanistic Insight : Evaluate enzyme inhibition (e.g., dihydropteroate synthase) via kinetic assays, as sulfonamides compete with p-aminobenzoic acid .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound using SHELX software?

- Challenges :

- Disordered Nitro Groups : Use PART and SUMP instructions in SHELXL to model disorder.

- Twinning : Apply TWIN/BASF commands for non-merohedral twinning (common in sulfonamides due to planar packing) .

- Refinement Metrics : Target R1 < 5% and wR2 < 12% for high-resolution (<1.0 Å) datasets. Validate via Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How can computational models predict the reactivity of this compound in drug design?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

- Molecular Docking : Simulate binding to target enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina. Prioritize poses with ΔG < −7.0 kcal/mol .

- Validation : Compare computational results with experimental IC values from enzyme inhibition assays.

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Approach :

Eigenschaften

IUPAC Name |

2-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-14(16)11-8-4-5-9-12(11)19(17,18)13-10-6-2-1-3-7-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPVALKIJBKOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281898 | |

| Record name | 2-Nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-97-7 | |

| Record name | 5454-97-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.